

H-7 Dihydrochloride: A Technical Guide for Researchers

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Compound of Interest

Compound Name: Protein kinase inhibitor H-7

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An In-depth Examination of the Broad-Spectrum Protein Kinase Inhibitor in Scientific Research

Introduction

H-7 dihydrochloride is a widely utilized isoquinoline sulfonamide derivative that functions as a broad-spectrum inhibitor of several protein kinases. Its ability to target key regulators of cellular signaling has made it an invaluable tool for researchers investigating a multitude of biological processes, including cell cycle regulation, apoptosis, signal transduction, and oncogenesis. This technical guide provides a comprehensive overview of H-7 dihydrochloride for researchers, scientists, and drug development professionals, detailing its mechanism of action, applications in research, and relevant experimental protocols.

Mechanism of Action

H-7 dihydrochloride exerts its effects by competitively inhibiting the ATP-binding site of various serine/threonine protein kinases. Its primary targets include Protein Kinase A (PKA), Protein Kinase C (PKC), and Protein Kinase G (PKG). It also demonstrates inhibitory activity against Myosin Light Chain Kinase (MLCK), albeit with a lower potency.^{[1][2]} By blocking the catalytic activity of these kinases, H-7 dihydrochloride disrupts the phosphorylation of their respective downstream substrates, thereby interfering with the signaling cascades that govern numerous cellular functions.

Data Presentation: Inhibitory Activity of H-7 Dihydrochloride

The inhibitory potency of H-7 dihydrochloride against its primary kinase targets is typically quantified by its half-maximal inhibitory concentration (IC50). These values can vary depending on the specific experimental conditions and the cell line used.

| Kinase Target | IC50 (μM) | Reference(s) |
|----------------------------------|-----------|---------------------|
| Protein Kinase A (PKA) | 3.0 | [2] |
| Protein Kinase G (PKG) | 5.8 | [2] |
| Protein Kinase C (PKC) | 6.0 | [2] |
| Myosin Light Chain Kinase (MLCK) | 97.0 | [2] |

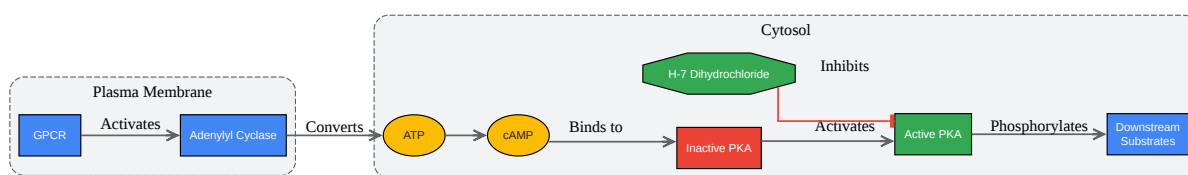
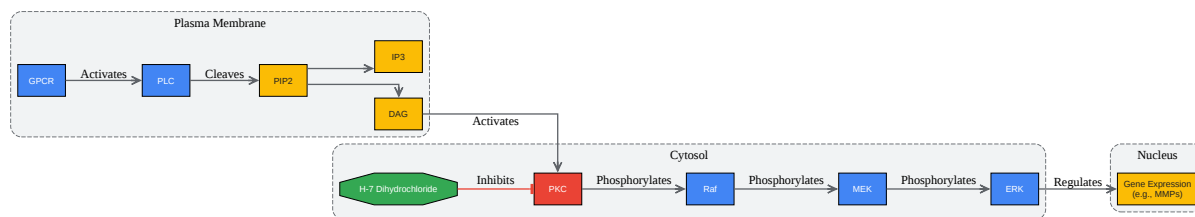
Note: IC50 values are subject to variation based on experimental conditions.

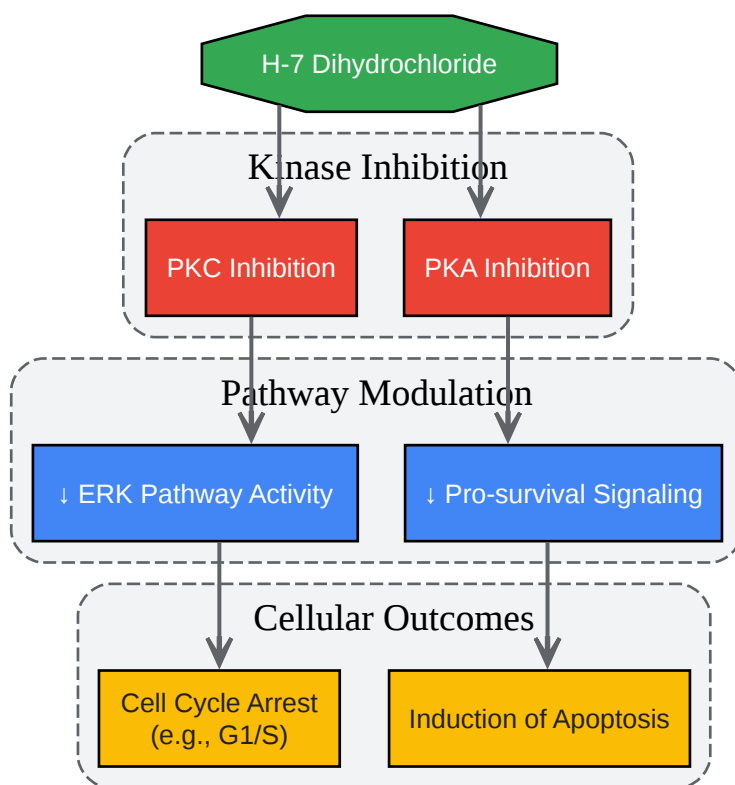
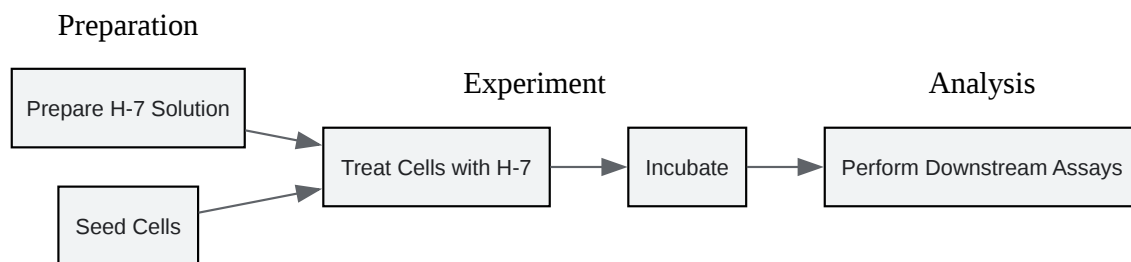
Signaling Pathways

H-7 dihydrochloride is extensively used to dissect the roles of PKA and PKC in various signaling pathways.

Protein Kinase C (PKC) Signaling Pathway

The PKC family of kinases are crucial mediators in signal transduction, responding to signals such as growth factors and hormones. They regulate a wide array of cellular processes including proliferation, differentiation, and apoptosis. H-7 dihydrochloride's inhibition of PKC has been instrumental in elucidating the PKC/MEK/ERK pathway's role in tumor cell invasion and metastasis.[\[3\]](#)





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